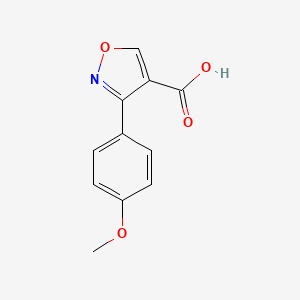
3-(4-Methoxyphenyl)isoxazole-4-carboxylic acid
Cat. No. B8709572
M. Wt: 219.19 g/mol
InChI Key: ZXRHWDNLDVEZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07666888B2
Procedure details


A solution of pyrrolidine (0.63 mL, 7.5 mmol) in diethyl ether (6 mL) was added during 15 min to a solution of ethyl propiolate (0.76 mL, 7.5 mmol) in diethyl ether (6 mL) at 0° C. with stirring. The resulting solution was stirred for 30 min at rt, whereafter triethylamine (1.04 mL, 7.5 mmol) was added and the reaction was chilled to 0° C. again and a solution of N-hydroxy-4-methoxybenzenecarboximidoyl chloride (1.39 g, 7.5 mmol) in diethyl ether (10 mL) was added during 30 min. The temperature was allowed to go to rt and was washed with 1 M HCl and water, dried (Na2SO4) and evaporated. The crude intermediate was dissolved in acetic acid (3 mL) and conc. HCL (3 mL) and the mixture was refluxed for 2 h. The solvents were evaporated and the mixture was partioned between ethyl acetate and cold aqu. NaOH (0.5 M). The aqueous phase was acidified by conc. HCl and filtered. The crystals were purified by silica gel chromatography (DCM:MeOH 19:1 to 5:1) to give a white solid (45 mg), which was used in the next step without further analysis or purification (ca. 90% pure). MS 220 (M+1).





Quantity
1.39 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
N1CCCC1.[C:6]([O:10]CC)(=[O:9])[C:7]#[CH:8].C(N(CC)CC)C.[OH:20][N:21]=[C:22](Cl)[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1>C(OCC)C>[CH3:30][O:29][C:26]1[CH:27]=[CH:28][C:23]([C:22]2[C:7]([C:6]([OH:10])=[O:9])=[CH:8][O:20][N:21]=2)=[CH:24][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.63 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
0.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
1.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
1.39 g
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C1=CC=C(C=C1)OC)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to go to rt
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 1 M HCl and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude intermediate was dissolved in acetic acid (3 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
conc. HCL (3 mL) and the mixture was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were purified by silica gel chromatography (DCM:MeOH 19:1 to 5:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC=C1C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 2.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

